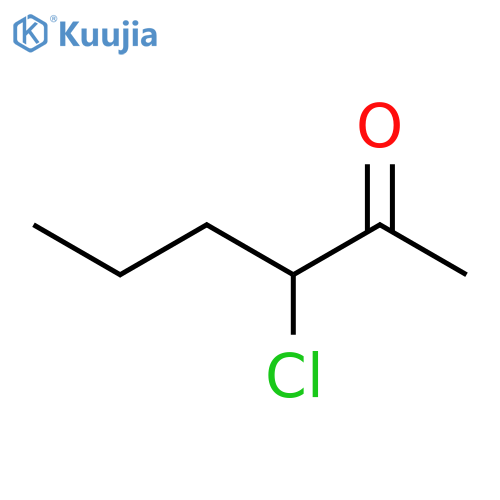Cas no 2832-55-5 (3-chlorohexan-2-one)

3-chlorohexan-2-one structure
商品名:3-chlorohexan-2-one
3-chlorohexan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-chlorohexan-2-one
- SCHEMBL11058800
- BMAOXIKHKBCNHU-UHFFFAOYSA-N
- 2-Hexanone, 3-chloro
- 2832-55-5
- DTXSID20546137
-
- MDL: MFCD20621886
- インチ: InChI=1S/C6H11ClO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3
- InChIKey: BMAOXIKHKBCNHU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 134.0498427g/mol
- どういたいしつりょう: 134.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 80.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.1Ų
3-chlorohexan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263091-2.5g |
3-chlorohexan-2-one |
2832-55-5 | 2.5g |
$2554.0 | 2023-09-14 | ||
| Enamine | EN300-263091-10.0g |
3-chlorohexan-2-one |
2832-55-5 | 10.0g |
$4067.0 | 2023-03-01 | ||
| Enamine | EN300-263091-5.0g |
3-chlorohexan-2-one |
2832-55-5 | 5.0g |
$3235.0 | 2023-03-01 | ||
| Enamine | EN300-263091-1.0g |
3-chlorohexan-2-one |
2832-55-5 | 1.0g |
$1232.0 | 2023-03-01 | ||
| Enamine | EN300-263091-1g |
3-chlorohexan-2-one |
2832-55-5 | 1g |
$1232.0 | 2023-09-14 | ||
| Enamine | EN300-263091-5g |
3-chlorohexan-2-one |
2832-55-5 | 5g |
$3235.0 | 2023-09-14 | ||
| Enamine | EN300-263091-10g |
3-chlorohexan-2-one |
2832-55-5 | 10g |
$4067.0 | 2023-09-14 |
3-chlorohexan-2-one 関連文献
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
2832-55-5 (3-chlorohexan-2-one) 関連製品
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
